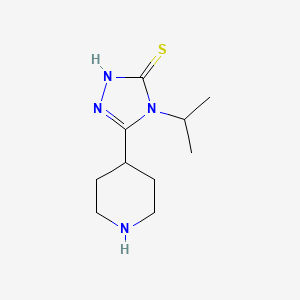

5-(Piperidin-4-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

Description

5-(Piperidin-4-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol (CAS: 1269151-11-2) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a piperidin-4-yl group at position 5, an isopropyl group at position 4, and a thiol (-SH) group at position 2. Its hydrochloride form has the molecular formula C₁₁H₂₂ClN₄S (derived from C₁₀H₁₇N₄S·HCl) .

Properties

Molecular Formula |

C10H18N4S |

|---|---|

Molecular Weight |

226.34 g/mol |

IUPAC Name |

3-piperidin-4-yl-4-propan-2-yl-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C10H18N4S/c1-7(2)14-9(12-13-10(14)15)8-3-5-11-6-4-8/h7-8,11H,3-6H2,1-2H3,(H,13,15) |

InChI Key |

FSTLSCPXJKWWNU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=NNC1=S)C2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-4-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-(propan-2-yl)-1H-1,2,4-triazole-3-thiol with piperidine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro or tetrahydro derivatives of the triazole ring.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial properties against a range of bacterial and fungal pathogens.

Medicine: Explored for its anti-inflammatory and analgesic effects, making it a candidate for the development of new therapeutic agents.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(Piperidin-4-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microbial cells. The anti-inflammatory effects are believed to result from the inhibition of key enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Effects

The triazole-3-thiol scaffold is highly versatile, with substituents influencing reactivity, solubility, and biological activity. Key analogs include:

Key Observations:

- Piperidine vs.

- Isopropyl vs. Phenyl/Alkyl : The isopropyl group in the target compound offers moderate steric bulk compared to phenyl (aromatic) or long alkyl chains (lipophilic), which may balance bioavailability and membrane permeability.

- Schiff Base Derivatives : Schiff base formation (e.g., ) introduces planar, conjugated systems that enhance UV activity and metal-binding capacity, useful in corrosion inhibition .

Biological Activity

5-(Piperidin-4-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is a synthetic compound notable for its unique molecular structure, which includes a piperidine ring and a triazole thiol group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anti-inflammatory agent.

Chemical Structure and Properties

- Molecular Formula : C10H19N4S

- Molecular Weight : 226.34 g/mol

- Key Functional Groups : Triazole ring, thiol group, piperidine moiety

The presence of both sulfur and nitrogen in its structure suggests interesting biological properties, particularly in enzyme inhibition and interactions with various biomolecules.

The biological activity of 5-(piperidin-4-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is largely attributed to its ability to interact with key biological targets:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in inflammatory processes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play crucial roles in the synthesis of pro-inflammatory mediators .

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains including Escherichia coli, Staphylococcus aureus, and fungal pathogens like Candida albicans. The minimum inhibitory concentration (MIC) values for these activities range from 31.25 to 125 μg/mL .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of S-substituted derivatives of 1,2,4-triazole-3-thiols found that 5-(piperidin-4-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol showed promising results:

| Microorganism | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Escherichia coli | 62.5 | 125 |

| Staphylococcus aureus | 31.25 | 62.5 |

| Pseudomonas aeruginosa | 31.25 | 62.5 |

| Candida albicans | 62.5 | 125 |

These results indicate the compound's potential as a therapeutic agent against common pathogens .

Anti-inflammatory Activity

In addition to antimicrobial properties, the compound has demonstrated anti-inflammatory effects by inhibiting COX and LOX enzymes. This inhibition can lead to reduced production of inflammatory mediators such as prostaglandins and leukotrienes, suggesting its potential application in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives related to 5-(piperidin-4-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol:

- Synthesis and Screening : A study synthesized various derivatives of triazole-thiols and evaluated their biological activities. The most active compounds exhibited significant antimicrobial effects against resistant strains of bacteria .

- Cytotoxicity Studies : In vitro studies have shown that compounds with similar structural features exhibit cytotoxic effects against cancer cell lines such as melanoma and breast cancer cells. This suggests that further exploration into the anticancer potential of this compound could be valuable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.